molecular formula C12H9ClN2O B14702073 1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene CAS No. 17478-82-9

1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene

Cat. No.: B14702073
CAS No.: 17478-82-9
M. Wt: 232.66 g/mol
InChI Key: HICVSNWHZFWBHP-UHFFFAOYSA-N
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Description

1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes Azoxybenzenes are characterized by the presence of an azoxy group (-N=N(O)-) attached to two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene can be synthesized through the reaction of 1-chloro-4-nitrobenzene with phenylhydroxylamine under specific conditions. The reaction typically involves the reduction of the nitro group to an amino group, followed by the formation of the azoxy linkage. The reaction conditions often include the use of reducing agents such as zinc dust and acetic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the azoxy compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring.

    Reduction: The azoxy group can be reduced to form corresponding amines or azo compounds.

    Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water at elevated temperatures.

    Reduction: Reducing agents such as zinc dust, iron powder, or catalytic hydrogenation can be used to reduce the azoxy group.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Major Products Formed:

    Nucleophilic Substitution: The major products are substituted aromatic compounds where the chlorine atom is replaced by the nucleophile.

    Reduction: The major products are amines or azo compounds.

    Oxidation: The major products are nitroso or nitro derivatives.

Scientific Research Applications

1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other azoxy compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound may also act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene can be compared with other azoxybenzenes and related compounds:

    1-Chloro-4-nitrobenzene: A precursor in the synthesis of this compound.

    Azobenzene: A related compound with an azo group (-N=N-) instead of an azoxy group.

    1-Chloro-4-phenylazo-benzene: A similar compound with an azo linkage.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and an azoxy group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

17478-82-9

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

(4-chlorophenyl)imino-oxido-phenylazanium

InChI

InChI=1S/C12H9ClN2O/c13-10-6-8-11(9-7-10)14-15(16)12-4-2-1-3-5-12/h1-9H

InChI Key

HICVSNWHZFWBHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)Cl)[O-]

Origin of Product

United States

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